イドロシラミド

概要

説明

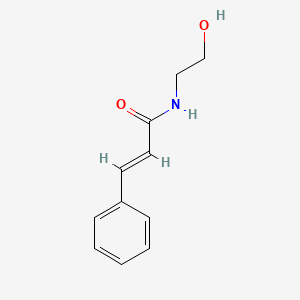

イドロシラミドは、IUPAC名N-(2-ヒドロキシエチル)-3-フェニル-2-プロペンアミドとして知られており、顕著な骨格筋弛緩作用と抗炎症作用を持つ化合物です。 イドロシラミドは、腰痛やその他の筋肉痛などの症状の治療に、外用クリームとして一般的に使用されます . この化合物は、Talval、Srilane、Relaxnova、Brolitèneなど、さまざまな商品名で販売されています .

2. 製法

合成ルートと反応条件: イドロシラミドは、桂皮酸とエタノールアミンを反応させることで合成できます。このプロセスでは、通常、桂皮酸のエステル化を行い、続いてエタノールアミンとアミド化を行います。 反応条件には、通常、触媒の使用と最適な収率を確保するための温度管理が含まれます .

工業生産方法: 工業的な設定では、イドロシラミドの生産には、大規模なエステル化とアミド化プロセスが関与する可能性があります。 連続フローリアクターと高度な精製技術を使用することで、最終生成物の高純度と収率が確保されます .

科学的研究の応用

Idrocilamide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving amide synthesis and reactivity.

Biology: The compound’s muscle relaxant properties make it valuable in studies related to muscle physiology and pharmacology.

Medicine: Idrocilamide is used in clinical research to explore its therapeutic potential in treating muscular disorders.

作用機序

イドロシラミドの作用機序には、筋肉組織内の特定の分子標的との相互作用が含まれます。 イドロシラミドは、カフェインなどの特定の化合物の代謝を阻害すると考えられており、筋弛緩と炎症の軽減につながります . 正確な分子経路と標的はまだ調査中ですが、この化合物の効果は主に、筋肉の収縮性と炎症反応を調節する能力に起因しています .

類似化合物:

桂皮酸アミド: イドロシラミドは、N-(2-ヒドロキシエチル)桂皮酸アミドなどの化合物を含む桂皮酸アミド類に属します。

独自性: イドロシラミドの筋弛緩作用と抗炎症作用のユニークな組み合わせは、他の類似化合物とは異なります。 カフェインの代謝を阻害する能力と外用塗布により、局所的な筋肉痛に対する貴重な治療薬となります .

生化学分析

Biochemical Properties

Idrocilamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been reported to be a potent inhibitor of the metabolism of caffeine . This interaction suggests that Idrocilamide can influence the activity of enzymes involved in caffeine metabolism, such as cytochrome P450 enzymes. Additionally, Idrocilamide’s anti-inflammatory effects are likely mediated through its interaction with inflammatory mediators and enzymes involved in the inflammatory response .

Cellular Effects

Idrocilamide exerts various effects on different types of cells and cellular processes. It has been shown to have a direct depressant effect on the mechanical tension of rat soleus muscle fibers . This suggests that Idrocilamide can influence muscle cell function by modulating the contractile properties of muscle fibers. Furthermore, Idrocilamide’s anti-inflammatory actions may involve the modulation of cell signaling pathways and gene expression related to inflammation . These effects can impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Idrocilamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Idrocilamide has been reported to inhibit the metabolism of caffeine, indicating its interaction with cytochrome P450 enzymes . This inhibition can lead to changes in the levels of caffeine and its metabolites in the body. Additionally, Idrocilamide’s anti-inflammatory effects may be mediated through its interaction with inflammatory mediators and enzymes, leading to changes in gene expression and the suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Idrocilamide can change over time due to its stability and degradation. Studies have shown that Idrocilamide can undergo degradation under acidic and alkaline conditions . The stability of Idrocilamide in biological fluids, such as plasma and urine, has been investigated, and it has been found to be relatively stable with mean recoveries close to 100% . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that Idrocilamide can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of Idrocilamide vary with different dosages in animal models. Studies have shown that Idrocilamide can exhibit toxic or adverse effects at high doses . Threshold effects have been observed, indicating that there is a dosage range within which Idrocilamide is effective without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

Idrocilamide is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been reported to inhibit the metabolism of caffeine, suggesting its involvement in pathways related to caffeine metabolism . This inhibition can affect metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of Idrocilamide can provide insights into its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of Idrocilamide within cells and tissues involve interactions with transporters and binding proteins. Idrocilamide’s ability to inhibit the metabolism of caffeine suggests that it may interact with transporters involved in the uptake and distribution of caffeine and its metabolites . These interactions can influence the localization and accumulation of Idrocilamide within specific tissues, affecting its overall activity and efficacy .

Subcellular Localization

Idrocilamide’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Idrocilamide can provide insights into its mechanism of action and potential effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Idrocilamide can be synthesized through a reaction involving cinnamic acid and ethanolamine. The process typically involves the esterification of cinnamic acid followed by amidation with ethanolamine. The reaction conditions often include the use of a catalyst and controlled temperature to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of idrocilamide may involve large-scale esterification and amidation processes. The use of continuous flow reactors and advanced purification techniques ensures the high purity and yield of the final product .

化学反応の分析

反応の種類: イドロシラミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、対応する酸化生成物が生成されます。

還元: 還元反応は、イドロシラミドを還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらし、還元はアミン誘導体をもたらす可能性があります .

4. 科学研究への応用

イドロシラミドは、科学研究において幅広い用途があります。

化学: アミド合成と反応性に関する研究で、モデル化合物として使用されます。

生物学: この化合物の筋弛緩作用により、筋肉の生理学と薬理学に関連する研究で役立ちます。

医学: イドロシラミドは、筋肉障害の治療における治療の可能性を探るために、臨床研究で使用されています。

類似化合物との比較

Cinnamic Acid Amides: Idrocilamide belongs to the class of cinnamic acid amides, which includes compounds like N-(2-hydroxyethyl)cinnamamide.

Muscle Relaxants: Other muscle relaxants with similar properties include methocarbamol and carisoprodol.

Uniqueness: Idrocilamide’s unique combination of muscle relaxant and anti-inflammatory properties sets it apart from other similar compounds. Its ability to inhibit caffeine metabolism and its topical application make it a valuable therapeutic agent for localized muscular pain .

特性

IUPAC Name |

N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCTXCOERRNGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046404 | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-46-2 | |

| Record name | Idrocilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。